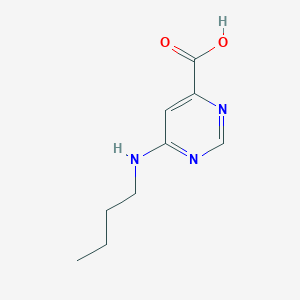

6-(Butylamino)pyrimidine-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

6-(butylamino)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H13N3O2/c1-2-3-4-10-8-5-7(9(13)14)11-6-12-8/h5-6H,2-4H2,1H3,(H,13,14)(H,10,11,12) |

InChI Key |

XVRYBKURMZVIMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC=NC(=C1)C(=O)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 6 Butylamino Pyrimidine 4 Carboxylic Acid and Analogues

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Ring System

The de novo synthesis of pyrimidines involves the construction of the heterocyclic ring from acyclic precursors. This approach is fundamental for creating the core structure and allows for the introduction of various substituents at different positions on the ring. The classical and most widely utilized method involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-containing (N-C-N) fragment. wikipedia.orgbu.edu.eg

The biological de novo pyrimidine synthesis pathway involves the formation of the pyrimidine ring from basic molecules such as carbamoyl (B1232498) phosphate (B84403) and aspartate, ultimately leading to the production of uridine (B1682114) monophosphate (UMP), which serves as a precursor for other pyrimidine nucleotides. nih.govnih.govmicrobenotes.comlibretexts.org This biological pathway, while crucial in living organisms, provides inspiration for laboratory syntheses that often mimic these fundamental bond formations.

Multicomponent Reaction Pathways for Pyrimidine Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. bohrium.comacs.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them particularly suitable for creating libraries of substituted pyrimidines. bohrium.comacs.orgorganic-chemistry.org

One prominent example is the Biginelli reaction, a well-established MCR for synthesizing dihydropyrimidines, which can be subsequently oxidized to pyrimidines. wikipedia.org More contemporary MCRs often utilize transition metal catalysts to achieve high regioselectivity and yield. For instance, an iridium-catalyzed multicomponent synthesis has been developed that assembles pyrimidines from amidines and up to three different alcohol molecules. bohrium.comacs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, forming specific C-C and C-N bonds while liberating hydrogen and water. acs.orgorganic-chemistry.org Such catalytic systems are advantageous as they can tolerate a wide range of functional groups. organic-chemistry.org

Below is a table summarizing representative multicomponent reactions for pyrimidine synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Ref |

| Amidine | Alcohol 1 | Alcohol 2 | Iridium-pincer complex | Substituted Pyrimidine | bohrium.comacs.org |

| Ketone | Aldehyde | Ammonium (B1175870) Acetate (B1210297) | Triflic Acid | Polysubstituted Pyrimidine | mdpi.com |

| Enamine | Triethyl Orthoformate | Ammonium Acetate | ZnCl₂ | 4,5-Disubstituted Pyrimidine | organic-chemistry.org |

| β-Keto Ester | Aldehyde | Urea (B33335)/Thiourea | Acid Catalyst | Dihydropyrimidinone/-thione | wikipedia.org |

Cyclization Reactions for Pyrimidine Core Assembly

The most conventional approach to pyrimidine synthesis is the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an N-C-N synthon such as an amidine, guanidine, or urea. wikipedia.orgbu.edu.eg This strategy directly assembles the pyrimidine ring in a single cyclization step. The choice of the N-C-N component determines the substituent at the 2-position of the resulting pyrimidine. For instance, using an amidine leads to a 2-substituted pyrimidine, while urea yields a 2-pyrimidinone. wikipedia.org

To synthesize a pyrimidine-4-carboxylic acid derivative, a common precursor is a 1,3-dicarbonyl compound where one of the carbonyl groups is part of a carboxylic acid or ester. For example, the reaction of diethyl 2-(aminomethylene)-3-oxobutanedioate with formamidine (B1211174) acetate can yield a substituted pyrimidine-4-carboxylic acid ester.

Various catalysts and reaction conditions have been developed to promote these cyclization reactions, including the use of microwave irradiation to accelerate the reaction and improve yields. organic-chemistry.org Copper-catalyzed cyclization of ketones with nitriles under basic conditions represents another versatile method for constructing the pyrimidine core. mdpi.com

The table below illustrates examples of cyclization reactions for pyrimidine synthesis.

| 1,3-Dicarbonyl Precursor | N-C-N Reagent | Conditions | Product Feature | Ref |

| Ethyl acetoacetate | Thiourea | Base | 2-Thio-6-methylpyrimidin-4-ol | wikipedia.org |

| Diethyl malonate | Guanidine | Sodium ethoxide | 2-Amino-pyrimidine-4,6-diol | bu.edu.eg |

| β-Formyl enamide | Urea | Samarium chloride, Microwave | Substituted Pyrimidine | organic-chemistry.org |

| α-CF₃ Aryl Ketone | Amidine hydrochloride | Mild, Metal-free | 2,6-Disubstituted 4-Fluoropyrimidine | organic-chemistry.org |

Precursor Functionalization Strategies

Precursor functionalization involves strategically modifying the starting materials before the ring-closing cyclization step. This approach provides a powerful means to introduce specific functional groups and substitution patterns onto the final pyrimidine ring that might be difficult to install post-cyclization.

For example, to synthesize 6-(butylamino)pyrimidine-4-carboxylic acid, one could start with a precursor that already contains the butylamino group. A potential strategy would involve the reaction of a β-keto ester with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone. This enaminone can then be reacted with N-butylguanidine. The subsequent cyclization would directly install the butylamino group at the 6-position of the pyrimidine ring.

Another strategy involves the functionalization of the N-C-N component. Amidines or guanidines can be pre-functionalized with the desired substituents before being subjected to the cyclization reaction with the 1,3-dicarbonyl component. This ensures the regioselective placement of the substituent on the pyrimidine ring.

Functional Group Interconversion and Modification on Pyrimidine-4-carboxylic Acids

Once the pyrimidine-4-carboxylic acid core is synthesized, the carboxylic acid moiety serves as a versatile handle for further chemical modifications. The most common transformations are amidation and esterification, which allow for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's physicochemical and biological properties.

Amidation and Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid at the 4-position of the pyrimidine ring can be readily converted into amides or esters using standard organic synthesis protocols. These reactions typically involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine or an alcohol.

Direct amidation involves the coupling of a carboxylic acid and an amine with the removal of a molecule of water. mdpi.com While this can be achieved by heating, the high temperatures required can be incompatible with sensitive functional groups. nih.gov Consequently, a vast number of coupling reagents and catalysts have been developed to facilitate this transformation under milder conditions. researchgate.netorganic-chemistry.org

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. Boron-based reagents, such as boric acid or B(OCH₂CF₃)₃, have also emerged as effective catalysts for direct amidation, often proceeding under relatively mild conditions. nih.govacs.org For instance, the peptide coupling of thieno[2,3-d]pyrimidine-4-carboxylic acids with aminopyridines has been successfully achieved using 1,1'-carbonyldiimidazole (B1668759) (CDI) as the activating agent. uran.ua

Direct esterification of carboxylic acids with alcohols, known as the Fischer esterification, is typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH) and is driven to completion by removing the water byproduct, often by using the alcohol as the solvent. masterorganicchemistry.com This method is a straightforward and atom-economical way to produce esters from pyrimidine-4-carboxylic acids. masterorganicchemistry.com

The following table provides examples of direct conversion protocols for carboxylic acids.

| Reaction Type | Reagent/Catalyst | Conditions | Product | Ref |

| Amidation | B(OCH₂CF₃)₃ | MeCN, 80-100 °C | Amide | nih.gov |

| Amidation | Silica (B1680970) Gel | Microwave Irradiation | Amide | rsc.org |

| Amidation | SO₃·pyridine (B92270) | - | Amide | oup.com |

| Esterification | H₂SO₄ or TsOH | Excess Alcohol, Heat | Ester | masterorganicchemistry.com |

Activated Carboxylic Acid Derivative Intermediates (e.g., Acyl Chlorides)

A common strategy for the synthesis of amides and other carboxylic acid derivatives involves the activation of the carboxylic acid moiety. One of the most prevalent methods is the conversion of the carboxylic acid to a more reactive acyl chloride. This approach can be applied to the synthesis of derivatives of this compound. For instance, the pyridazine (B1198779) analogue can be synthesized by heating 6-oxo-1,6-dihydropyridazine-4-carboxylic acid with phosphorus oxychloride (POCl₃), which concurrently chlorinates the ring and converts the carboxylic acid to its acyl chloride. This intermediate can then be reacted with an amine, such as aniline, to form the corresponding amide. nih.gov

While direct conversion of this compound to its acyl chloride is a plausible synthetic route for further derivatization, the presence of the secondary amine introduces the possibility of side reactions. Therefore, careful control of reaction conditions or the use of protecting groups may be necessary to achieve the desired outcome.

Alkylation and Arylation at the Amine Nitrogen (Butylamino Group)

Modification of the butylamino group through alkylation or arylation offers a direct route to a diverse range of analogues. N-alkylation of aminopyrimidines can be achieved using various alkylating agents. For instance, a one-pot protocol for the N-alkylation of pyrimidines has been developed using a heterogeneous catalyst, ammonium sulfate (B86663) coated on hydrothermal carbon (AS@HTC), with hexamethyldisilazane (B44280) (HMDS) and an alkylating agent in acetonitrile. mdpi.com Another approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which, after N-arylation, can undergo self-limiting N-alkylation to selectively produce secondary amines. nih.govacs.org

N-arylation of aminopyrimidines is often accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between an amine and an aryl halide. wikipedia.org Optimized conditions for the N-arylation of aminopyrimidine derivatives often involve the use of a palladium catalyst, a suitable ligand (such as Xantphos), and a base in a solvent like refluxing toluene. libretexts.org These methods provide a powerful tool for introducing a wide variety of aryl and heteroaryl substituents onto the amine nitrogen of 6-aminopyrimidine derivatives.

Substitution Reactions on the Pyrimidine Ring System

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, enabling the introduction of various functional groups by displacing a halide, typically chlorine. The synthesis of this compound itself often proceeds via this pathway, starting from 6-chloropyrimidine-4-carboxylic acid and reacting it with butylamine (B146782). A general two-step procedure for the synthesis of 6-dialkylaminopyrimidine carboxamides involves the initial coupling of 6-chloropyrimidine-4-carboxylic acid with an amine at the carboxylic acid position, followed by the nucleophilic displacement of the 6-chloro group with a different amine. nih.gov

The reactivity of halogenated pyrimidines in SNAr reactions is influenced by the position of the halogen and the electronic nature of other substituents on the ring. The presence of electron-withdrawing groups generally enhances the reactivity towards nucleophilic attack. In the case of 2,4-dichloropyrimidines, regioselective substitution can often be achieved by controlling the reaction conditions. mdpi.com

Cross-Coupling Methodologies for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic systems, including pyrimidines.

C-C Bond Formation: The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between a halogenated pyrimidine and a boronic acid or ester. This reaction has been successfully applied to the arylation of chloropyrimidines. mdpi.commdpi.com Optimization of Suzuki coupling on pyrimidine scaffolds often involves screening of palladium catalysts, ligands, bases, and solvents to maximize yield and selectivity. mdpi.comresearchgate.net

C-N Bond Formation: The Buchwald-Hartwig amination is the premier method for the palladium-catalyzed formation of carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in synthesizing aminopyrimidine derivatives from their halogenated precursors. Optimization of this reaction for specific substrates, such as pyrazolopyrimidines, has been shown to be crucial for achieving high yields and avoiding side reactions. nih.gov

C-O Bond Formation: While less common than C-C and C-N bond formation, palladium-catalyzed methods for the synthesis of pyrimidine ethers (C-O bond formation) have also been developed, often as an alternative to the Ullmann condensation.

Optimization of Synthetic Routes for Yield and Purity

Reaction Condition Optimization (e.g., Solvent, Temperature, Catalysis)

The optimization of reaction conditions is critical for developing efficient and high-yielding synthetic routes. Key parameters that are often varied include the choice of solvent, reaction temperature, and the catalytic system.

Solvent: The choice of solvent can significantly impact the rate and outcome of a reaction. For nucleophilic substitution reactions, polar solvents are generally preferred as they can help to dissolve ionic nucleophiles. libretexts.orgcsbsju.edu Polar aprotic solvents, such as DMSO, can enhance the rate of SN2 reactions by solvating the cation and leaving the nucleophile more reactive. wfu.edu In contrast, polar protic solvents can stabilize the nucleophile through hydrogen bonding, potentially slowing down the reaction. libretexts.orgcsbsju.edu

Temperature: The reaction temperature is a crucial parameter that influences the reaction rate. Many of the synthetic transformations discussed, such as Buchwald-Hartwig aminations and Suzuki couplings, are often carried out at elevated temperatures to ensure a reasonable reaction rate. libretexts.orgmdpi.com However, for some highly reactive substrates, lower temperatures may be employed to improve selectivity and minimize side product formation.

Catalysis: The choice of catalyst and ligand is paramount in cross-coupling reactions. For Suzuki couplings on pyrimidine scaffolds, extensive screening of palladium catalysts and ligands is often necessary to identify the optimal combination for a given substrate. mdpi.com Similarly, for Buchwald-Hartwig aminations, the selection of the appropriate palladium precatalyst and phosphine (B1218219) ligand is critical for achieving high yields and broad substrate scope. nih.gov Catalyst loading is another important factor to optimize, with the goal of using the minimum amount of catalyst to achieve efficient conversion, thereby reducing cost and simplifying purification. researchgate.net

Below is an interactive data table summarizing the optimization of a Suzuki coupling reaction for a dichloropyrimidine derivative, illustrating the impact of different catalysts, bases, and solvents on the reaction yield.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | Good |

| 2 | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 100 | Moderate |

| 3 | t-BuXPhos Palladacycle (3) | DBU | t-AmOH | RT | 75 |

| 4 | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 90 | High |

This table is a composite representation based on findings from various studies on Suzuki couplings of pyrimidine derivatives and is for illustrative purposes. mdpi.commdpi.com

Stereochemical Control in Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced into the molecule (for instance, on the butyl chain or at a substituted position on the pyrimidine ring), necessitates precise control over stereochemistry. Achieving high enantiomeric purity is critical in pharmaceutical chemistry, as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles. Methodologies to achieve this control generally fall into two categories: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to directly produce a single enantiomer. This can be accomplished through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. For instance, if a chiral center were to be introduced via an alkylation reaction, a chiral auxiliary could be attached to the pyrimidine core or a precursor. After the stereoselective reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

Asymmetric Catalysis: Chiral catalysts, often metal complexes with chiral ligands or organocatalysts, can be employed to favor the formation of one enantiomer over the other. For example, an asymmetric hydrogenation or cyclopropanation reaction on a precursor to a this compound analogue could establish a chiral center with high enantiomeric excess (ee). Research into rhodium-catalyzed asymmetric cycloadditions has demonstrated a method for controlling both C-C and C-N axial chirality in the synthesis of biaryls, a concept that could be adapted for complex pyrimidine analogues. nih.gov Similarly, highly enantioselective cyclopropanation has been used to synthesize pyrimidine-substituted diester D-A cyclopropanes, achieving up to 97% yield and 99% ee. rsc.org

Chiral Resolution: This technique involves the separation of a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomeric components. Common methods include:

Diastereomeric Salt Formation: Since the target molecule is a carboxylic acid, it can be reacted with a chiral base (a resolving agent), such as a chiral amine (e.g., 1-phenylethylamine), to form a pair of diastereomeric salts. wikipedia.org Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. wikipedia.orgnih.gov Once separated, the pure enantiomer of the acid can be recovered by treating the salt with an achiral acid to remove the resolving agent.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus, separation. This method has been successfully used for the resolution of various pyrimidine derivatives. nih.gov

The choice of method depends on factors such as the specific structure of the chiral analogue, the scale of the synthesis, and the availability of chiral starting materials or catalysts.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to ensure the final product meets the required standards of purity for subsequent applications. The presence of a carboxylic acid group, a basic pyrimidine ring, and a lipophilic butyl chain imparts specific physicochemical properties that guide the selection of appropriate purification techniques. The most common methods employed are crystallization and chromatography.

Crystallization/Recrystallization: Recrystallization is a widely used and effective method for purifying solid organic compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. For a carboxylic acid like this compound, solvents such as ethanol, methanol, or water, or mixtures thereof, are often good candidates. rochester.edu The process involves dissolving the crude product in a minimum amount of a suitable hot solvent, followed by slow cooling to allow the formation of high-purity crystals, while impurities remain in the solution (mother liquor). The solid crystals are then isolated by filtration. google.com The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Chromatographic Methods: Chromatography encompasses a range of techniques used to separate mixtures based on the differential distribution of their components between a stationary phase and a mobile phase.

Column Chromatography: This is a preparative technique used to purify larger quantities of material. For this compound, normal-phase column chromatography using silica gel as the stationary phase is a common choice. nih.gov The mobile phase (eluent) is typically a mixture of organic solvents of varying polarity, such as ethyl acetate and hexane. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation and collection in different fractions.

Thin-Layer Chromatography (TLC): TLC is primarily an analytical technique used to monitor the progress of a reaction and to determine the purity of a compound. scilit.com It operates on the same principle as column chromatography but on a smaller scale, using a thin layer of adsorbent (like silica gel) on a flat carrier. It is also used to quickly identify suitable solvent systems for column chromatography.

Capillary Electrochromatography (CEC): For the separation of complex mixtures of pyrimidine derivatives, advanced techniques like CEC can be employed. This method combines the principles of HPLC and capillary electrophoresis, often using mixed-mode stationary phases that have both ion-exchange and reversed-phase characteristics, allowing for fast and highly efficient separations. nih.gov

The selection of a purification strategy is often guided by the scale of the synthesis and the nature of the impurities present. A combination of these techniques may be necessary to achieve the desired level of purity. The final isolated product is typically characterized by spectroscopic methods (e.g., NMR, IR) and its purity is confirmed by techniques like HPLC or melting point analysis.

The following table summarizes the primary purification techniques applicable to this compound.

| Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase/Solvent | Application Scale |

| Recrystallization | Differential solubility at varying temperatures | N/A | Ethanol, Methanol, Water, or mixtures | Milligram to Kilogram |

| Column Chromatography | Differential adsorption to stationary phase | Silica Gel, Alumina | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Milligram to Gram |

| Thin-Layer Chromatography (TLC) | Differential adsorption to stationary phase | Silica Gel, Alumina | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Microgram to Milligram |

| Capillary Electrochromatography (CEC) | Combined electrophoretic mobility and chromatographic partitioning | Mixed-mode ion-exchange/reversed-phase | Acetonitrile/Aqueous buffer | Analytical (Nanogram to Microgram) |

Iii. Advanced Spectroscopic Elucidation of 6 Butylamino Pyrimidine 4 Carboxylic Acid Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy provides precise information about the number and type of protons in a molecule. For 6-(butylamino)pyrimidine-4-carboxylic acid, the spectrum is expected to show distinct signals corresponding to the protons of the butyl group, the pyrimidine (B1678525) ring, and the exchangeable protons of the amino and carboxylic acid groups.

The protons of the butylamino substituent would exhibit a characteristic pattern:

A triplet signal for the terminal methyl (CH₃) group protons.

A multiplet (likely a sextet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group.

Another multiplet (likely a quintet) for the next methylene (CH₂) group.

A triplet for the methylene (CH₂) protons directly attached to the nitrogen atom.

The pyrimidine ring is expected to show two signals for its aromatic protons. Additionally, a broad singlet is anticipated for the N-H proton of the butylamino group, and another very broad singlet, typically appearing far downfield (around 10-12 ppm), is characteristic of the carboxylic acid O-H proton. libretexts.org The chemical shift of the carboxylic acid proton is dependent on factors like concentration and solvent due to hydrogen bonding. pressbooks.pub

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |

| Pyrimidine-H | 7.0 - 9.0 | Singlet / Doublet |

| Amine (-NH-) | 5.0 - 8.0 | Broad Singlet |

| -NH-CH₂ -CH₂-CH₂-CH₃ | 3.2 - 3.6 | Triplet |

| -NH-CH₂-CH₂ -CH₂-CH₃ | 1.5 - 1.8 | Multiplet |

| -NH-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.5 | Multiplet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show a total of nine signals: four for the butyl group and five for the pyrimidine-4-carboxylic acid moiety.

The carboxyl carbon atom is characteristically deshielded and appears in the 165 to 185 δ range. libretexts.orgpressbooks.pub The carbons of the pyrimidine ring will resonate in the aromatic region, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. The four carbons of the butyl chain will appear in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 165 - 185 |

| Pyrimidine Ring Carbons | 110 - 170 |

| -NH-C H₂-CH₂-CH₂-CH₃ | 40 - 50 |

| -NH-CH₂-C H₂-CH₂-CH₃ | 30 - 35 |

| -NH-CH₂-CH₂-C H₂-CH₃ | 19 - 25 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and structures. libretexts.orgorganicchemistrydata.org

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique that provides direct insight into the electronic environment of nitrogen atoms. For this compound, there are three distinct nitrogen environments: the two nitrogen atoms within the pyrimidine ring and the exocyclic nitrogen of the butylamino group. ¹⁵N NMR can differentiate these nitrogens, offering valuable data on tautomeric forms, protonation states, and hydrogen bonding. In related pyrimidine systems, the chemical shifts of the ring nitrogens have been shown to be highly sensitive to their coordination environment, exhibiting significant upfield shifts upon binding to a metal center. rsc.orgrsc.org This sensitivity makes ¹⁵N NMR an excellent probe for studying intermolecular interactions and the electronic structure of the heterocyclic core.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons in the butyl chain, confirming their sequence (-CH₂-CH₂-CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Correlation): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov An HSQC spectrum would definitively link each proton signal of the butyl group and the pyrimidine ring to its corresponding carbon signal in the ¹³C NMR spectrum. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. sdsu.eduscience.gov This would be instrumental in confirming the attachment of the butylamino group to the C6 position of the pyrimidine ring and the carboxylic acid group to the C4 position. For instance, a correlation would be expected between the N-H proton or the adjacent CH₂ protons of the butyl group and the C6 carbon of the pyrimidine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

Carboxylic Acid Group (-COOH): This group gives rise to two prominent features. The O–H bond stretch results in a very broad, strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. orgchemboulder.com This broadness is a result of extensive hydrogen bonding between molecules. spectroscopyonline.com The carbonyl (C=O) stretch produces a strong, sharp absorption typically in the range of 1760-1690 cm⁻¹. orgchemboulder.comyoutube.com

Amine Group (-NH-): The N-H stretch of the secondary amine is expected to appear as a moderate band in the region of 3500-3300 cm⁻¹, which may be superimposed on the broad O-H absorption.

C-H Bonds: C-H stretching vibrations from the butyl group and the pyrimidine ring would appear in the 3100-2850 cm⁻¹ region.

C-O Bond: The C-O stretch of the carboxylic acid is expected in the 1320-1210 cm⁻¹ region. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carbonyl | C=O Stretch | 1690 - 1760 | Strong |

| Amine | N-H Stretch | 3300 - 3500 | Moderate |

| Alkyl/Aromatic | C-H Stretch | 2850 - 3100 | Moderate to Strong |

Note: Expected frequency ranges are based on established data for the indicated functional groups. orgchemboulder.comspectroscopyonline.com

Table of Compounds Mentioned

| Compound Name |

|---|

Raman Spectroscopy for Molecular Vibrational Signatures

The vibrational modes of the pyrimidine ring are well-characterized and typically exhibit strong Raman scattering. Key vibrations include the ring breathing modes, which are highly characteristic of the heterocyclic core, as well as various C-H bending and C-N stretching vibrations. The substitution at the 4- and 6-positions with a carboxylic acid and a butylamino group, respectively, is expected to influence the position and intensity of these ring vibrations due to both mass effects and electronic perturbations.

The carboxylic acid group will contribute its own set of characteristic vibrations, most notably the C=O stretching mode, which typically appears as a strong band in the Raman spectrum. The O-H stretching vibration of the carboxylic acid is often broad and weak in Raman spectroscopy. The butylamino substituent will introduce vibrations associated with the alkyl chain, such as C-H stretching and bending modes, as well as C-N stretching vibrations.

Based on the analysis of related pyrimidine derivatives, a set of predicted characteristic Raman shifts for this compound is presented below.

Table 1: Predicted Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3050-3100 | Aromatic C-H stretching (pyrimidine ring) |

| ~2850-2960 | Aliphatic C-H stretching (butyl group) |

| ~1680-1720 | C=O stretching (carboxylic acid) |

| ~1580-1620 | Pyrimidine ring stretching (ν₈ₐ, ν₈ₑ) |

| ~1400-1450 | CH₂ bending (butyl group) |

| ~1200-1300 | C-N stretching (butylamino group) |

| ~990-1020 | Pyrimidine ring breathing mode (ν₁) |

| ~750-850 | C-H out-of-plane bending |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule, confirming its chemical formula. For this compound (C₉H₁₃N₃O₂), the expected exact mass of the protonated molecule, [M+H]⁺, can be calculated with high precision.

Calculated Exact Mass of [M+H]⁺: 196.1081 Da

This value serves as a critical reference point for the experimental determination of the compound's mass, providing strong evidence for its elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (in this case, the protonated parent molecule) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the connectivity of the molecule. The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the loss of neutral fragments from the butylamino and carboxylic acid substituents, as well as cleavage of the pyrimidine ring.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve:

Loss of water (H₂O): A common fragmentation for carboxylic acids.

Loss of carbon monoxide (CO) or formic acid (HCOOH): Also characteristic of carboxylic acids.

Cleavage of the butyl group: Sequential loss of alkyl fragments (e.g., C₄H₈ as butene) from the amino substituent.

Ring cleavage of the pyrimidine core: This can lead to a variety of smaller fragment ions.

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure/Identity |

| 196.1 | 179.1 | NH₃ | Loss of ammonia (B1221849) from the amino group. |

| 196.1 | 178.1 | H₂O | Loss of water from the carboxylic acid group. |

| 196.1 | 152.1 | C₃H₈ | Loss of a propyl radical from the butyl group. |

| 196.1 | 140.1 | C₄H₈ | Loss of butene via McLafferty rearrangement from the butyl group. |

| 196.1 | 123.1 | C₄H₉N | Loss of the entire butylamino group. |

| 178.1 | 150.1 | CO | Subsequent loss of carbon monoxide from the dehydrated precursor. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The absorption of UV or visible light corresponds to the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

The this compound molecule contains a substituted pyrimidine ring, which is a π-conjugated system and therefore a strong chromophore. The presence of the electron-donating butylamino group and the electron-withdrawing carboxylic acid group on the pyrimidine ring is expected to influence the energy of the electronic transitions.

The primary electronic transitions expected for this molecule are π → π* and n → π* transitions.

π → π transitions:* These are typically high-energy transitions occurring in conjugated systems and result in strong absorption bands. The extended conjugation of the pyrimidine ring will give rise to one or more intense π → π* absorptions.

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the pyrimidine ring or the oxygen atoms of the carboxylic acid) to an anti-bonding π* orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.

For the parent compound, pyrimidine-4-carboxylic acid, UV absorption maxima have been reported around 205 nm and 256 nm. The introduction of the electron-donating butylamino group at the 6-position is expected to cause a bathochromic (red) shift in the λmax values due to the extension of the conjugated system and the donation of electron density into the pyrimidine ring.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λmax (nm) | Type of Electronic Transition | Chromophore |

| ~210-220 | π → π | Pyrimidine ring and carboxylic acid |

| ~265-280 | π → π | Substituted pyrimidine ring (conjugated system) |

| ~300-320 | n → π* | Pyrimidine ring nitrogens, carbonyl oxygen |

Iv. Computational Chemistry and Theoretical Investigations of 6 Butylamino Pyrimidine 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the electronic properties and optimized geometry of molecules. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized molecules like 6-(butylamino)pyrimidine-4-carboxylic acid. DFT calculations can be employed to determine the molecule's ground-state geometry, electronic distribution, and molecular orbitals.

In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Studies on similar pyrimidine (B1678525) derivatives have successfully used DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to obtain optimized structural parameters. rsc.org For instance, in a study of N-(pyrimidyl)-ω-amino acids, DFT calculations were crucial in analyzing the supramolecular assemblies and hydrogen bonding interactions. rsc.orgresearchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key outputs of DFT calculations. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. Research on other pyrimidine derivatives has shown that DFT calculations can effectively predict these electronic characteristics. researchgate.net

To illustrate the type of data obtained from such calculations, the following table presents hypothetical DFT-calculated parameters for this compound, based on findings for analogous compounds.

| Parameter | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Indicates the stability of the optimized geometry. |

| HOMO Energy | Value in eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Value in eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Value in eV | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment | Value in Debye | Provides information about the polarity of the molecule. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high-accuracy results for electronic structure calculations, though they are generally more computationally expensive than DFT.

For a molecule like this compound, ab initio calculations could be used to refine the geometry optimization and to obtain more precise values for the electronic energy and other molecular properties. These high-level calculations are particularly useful for benchmarking the results from less computationally demanding methods like DFT. While specific ab initio studies on this compound are not readily found, research on simpler aminopyrimidines has utilized methods like MP2 to investigate molecular geometries and dimer interactions, providing valuable comparative data.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that is used to study the excited-state properties of molecules. It is a common method for calculating electronic absorption spectra, which correspond to the transitions from the ground state to various excited states upon absorption of light.

For this compound, TD-DFT calculations could predict the vertical excitation energies and oscillator strengths of its electronic transitions. This information is crucial for understanding the molecule's photophysical properties, such as its UV-Vis absorption spectrum. A study on a related compound, 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester, successfully employed TD-DFT to investigate its excited-state intramolecular proton transfer (ESIPT) process. rsc.org This demonstrates the utility of TD-DFT in elucidating the behavior of functionalized pyrimidine carboxylic acids in their excited states. rsc.org

A hypothetical TD-DFT analysis of this compound might yield the following data:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 -> S1 | Predicted Value | Predicted Value | Predicted Value |

| S0 -> S2 | Predicted Value | Predicted Value | Predicted Value |

| S0 -> S3 | Predicted Value | Predicted Value | Predicted Value |

This interactive table allows for sorting by excitation energy, wavelength, and oscillator strength.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the conformational landscape and dynamic behavior of molecules over time. These methods are particularly valuable for understanding the flexibility and interactions of molecules in different environments.

The butylamino side chain of this compound introduces conformational flexibility to the molecule. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies.

Energy minimization studies, often performed using molecular mechanics force fields, can be used to find the stable conformers of the molecule. More advanced conformational search algorithms can systematically or stochastically explore the conformational space to identify low-energy structures. nih.gov For this compound, this would involve rotation around the single bonds in the butyl group and the C-N bond connecting it to the pyrimidine ring. The results of such a study would provide a potential energy surface, highlighting the most stable conformations and the energy barriers between them. Understanding the preferred conformations is crucial as it can influence the molecule's biological activity and physical properties.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, offering insights into the molecule's dynamic properties.

An MD simulation of this compound, typically in a solvent environment like water, could reveal how the molecule behaves in a more realistic setting. Such simulations can provide information on:

The flexibility of the butylamino chain and its interactions with the solvent.

The stability of intramolecular hydrogen bonds.

While specific MD simulations for this compound are not documented in publicly available literature, studies on other aminopyrimidine derivatives have utilized MD simulations to investigate their interactions and stability, showcasing the potential of this technique. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the structural features of a molecule and its chemical reactivity or biological activity. For this compound, QSAR models can be developed to predict its behavior in various chemical transformations by relating its structural or electronic parameters to observed reaction outcomes.

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's properties. For this compound, a diverse set of descriptors would be computed to capture its constitutional, topological, geometric, and electronic characteristics. These descriptors are typically calculated using specialized software that analyzes the 2D or 3D structure of the molecule.

Commonly calculated descriptors include:

Constitutional Descriptors: Molecular weight, number of atoms, number of specific atom types (e.g., nitrogen, oxygen), and number of rings.

Topological Descriptors: Connectivity indices (e.g., Randić index, Wiener index) that describe the branching and shape of the molecule.

Geometrical Descriptors: Molecular surface area, volume, and principal moments of inertia, which are derived from the 3D conformation of the molecule.

Electronic Descriptors: Dipole moment, partial charges on atoms, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are typically calculated using quantum chemical methods.

Physicochemical Descriptors: LogP (octanol-water partition coefficient) and molar refractivity, which are important for understanding solubility and intermolecular interactions.

Interactive Table: Illustrative Molecular Descriptors for this compound and Analogs

Note: The following data is illustrative, as specific QSAR studies on this compound are not publicly available. It demonstrates the types of descriptors that would be used in such an analysis.

| Compound | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| 6-(Methylamino)pyrimidine-4-carboxylic acid | 167.15 | 0.85 | -6.21 | -1.54 | 3.12 |

| 6-(Ethylamino)pyrimidine-4-carboxylic acid | 181.18 | 1.28 | -6.18 | -1.51 | 3.25 |

| 6-(Propylamino)pyrimidine-4-carboxylic acid | 195.21 | 1.71 | -6.15 | -1.49 | 3.38 |

| This compound | 209.24 | 2.14 | -6.12 | -1.47 | 3.51 |

| 6-(Pentylamino)pyrimidine-4-carboxylic acid | 223.26 | 2.57 | -6.10 | -1.45 | 3.64 |

Once a comprehensive set of descriptors has been calculated for a series of related pyrimidine derivatives, statistical methods are employed to build a QSAR model. This model takes the form of a mathematical equation that links the descriptors (independent variables) to a specific measure of reactivity (dependent variable), such as a reaction rate constant or yield.

The development process typically involves:

Data Set Selection: A training set of molecules with known reactivities is compiled.

Variable Selection: From the large pool of calculated descriptors, the most relevant ones are selected using techniques like stepwise regression, genetic algorithms, or principal component analysis. This step is crucial to avoid overfitting the model.

Model Building: A regression technique, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to generate the QSAR equation. For non-linear relationships, machine learning methods like Artificial Neural Networks (ANN) may be employed. mdpi.com

For instance, a hypothetical MLR model to predict the yield of a substitution reaction at the pyrimidine ring might look like:

Yield (%) = β₀ + β₁(LUMO Energy) + β₂(LogP) + β₃(Molecular Surface Area)

Where β₀, β₁, β₂, and β₃ are regression coefficients determined from the training data.

A critical step in QSAR modeling is the rigorous validation of the developed model to ensure its robustness and predictive power. A model that performs well on the training set may not necessarily be able to make accurate predictions for new, untested compounds.

Validation is typically performed using several statistical metrics:

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to assess the model's stability and predictive ability within the training set. A high Q² value (typically > 0.5) indicates a reliable model.

External Validation: The model's predictive performance is evaluated on an external test set of compounds that were not used in the model-building process. The predictive R² (R²_pred) is a key metric here, with values greater than 0.6 generally considered acceptable.

Other Statistical Parameters: The coefficient of determination (R²), root mean square error (RMSE), and standard error of prediction (SEP) are also used to evaluate the goodness-of-fit and accuracy of the model.

Interactive Table: Hypothetical Validation Statistics for a QSAR Model of Pyrimidine Reactivity

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.89 | 89% of the variance in reactivity is explained by the model. |

| Q² (Cross-validated R²) | 0.75 | Good internal predictive power. |

| R²_pred (External Validation) | 0.82 | Excellent predictive capacity for new compounds. |

| RMSE (Root Mean Square Error) | 0.25 | Low error in the predicted values. |

Reaction Mechanism Studies through Computational Approaches

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the detailed exploration of reaction pathways that are often difficult to probe experimentally. For the synthesis of this compound, computational studies can elucidate the step-by-step transformation of reactants into products.

A cornerstone of computational reaction mechanism studies is the identification of transition states (TS). A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point on the pathway from reactants to products. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a key determinant of the reaction rate.

For a typical synthesis of this compound, which often involves the nucleophilic aromatic substitution of a precursor like 6-chloropyrimidine-4-carboxylic acid with butylamine (B146782), computational methods such as Density Functional Theory (DFT) would be used to:

Locate Stationary Points: Optimize the geometries of the reactants, products, and any intermediates.

Search for Transition States: Employ algorithms (e.g., synchronous transit-guided quasi-Newton, dimer method) to locate the saddle point on the potential energy surface that corresponds to the TS.

Verify the Transition State: Perform a frequency calculation to confirm that the identified structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculate Energy Barriers: Compute the difference in electronic energy (often corrected for zero-point vibrational energy) between the transition state and the reactants to determine the activation energy.

Interactive Table: Illustrative Calculated Energy Barriers for the Amination of 6-Chloropyrimidine-4-carboxylic Acid

Note: This data is hypothetical and serves to illustrate the output of such a computational study.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (6-Cl-pyrimidine + Butylamine) | 0.00 |

| 2 | Meisenheimer Complex (Intermediate) | -5.2 |

| 3 | Transition State 1 (TS1) | +15.8 |

| 4 | Transition State 2 (TS2) | +12.4 |

| 5 | Products (6-(Butylamino)pyrimidine + HCl) | -10.7 |

Beyond identifying individual transition states, computational chemistry can map out the entire reaction pathway. This involves connecting reactants, intermediates, transition states, and products on a potential energy surface, providing a detailed narrative of the chemical transformation.

For the synthesis of this compound, this elucidation would involve:

Mapping the Potential Energy Surface: Calculating the energy of the system at various points along the reaction coordinate to construct a reaction energy profile. This profile visually represents the energy barriers and the stability of intermediates.

Intrinsic Reaction Coordinate (IRC) Calculations: Starting from the transition state geometry, IRC calculations follow the path of steepest descent towards both the reactants and the products, confirming that the identified TS correctly connects the intended stationary points.

Solvent Effects: Incorporating the effects of the solvent (e.g., using implicit solvent models like the Polarizable Continuum Model or explicit solvent molecules) is crucial, as solvation can significantly alter the energies of species and the heights of energy barriers.

By elucidating the reaction pathway, computational studies can help rationalize experimental observations, such as regioselectivity or the effect of different catalysts, and guide the optimization of reaction conditions to improve yields and minimize byproducts. For instance, a computational study could compare the energy barriers for the amination reaction occurring with and without a base, thereby quantifying the catalytic effect of the base.

V. Advanced Reaction Chemistry and Derivatization of 6 Butylamino Pyrimidine 4 Carboxylic Acid

Modifications at the Carboxylic Acid Group

The carboxylic acid at the C4 position of the pyrimidine (B1678525) ring is a key handle for derivatization, allowing for the formation of various functional groups through well-established organic transformations.

The carboxylic acid can be readily converted into esters, amides, and acid chlorides, which are valuable intermediates for further functionalization.

Esterification: The formation of esters is typically achieved through acid-catalyzed esterification, known as the Fischer-Speier esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmasterorganicchemistry.com Alternatively, milder conditions can be employed using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which is particularly useful for acid-sensitive substrates. orgsyn.org

Amide Formation: Amide synthesis is a cornerstone of medicinal chemistry. Direct conversion of the carboxylic acid to an amide is facilitated by peptide coupling reagents. nih.gov Reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) efficiently couple the carboxylic acid with primary or secondary amines to yield the corresponding carboxamides. nih.govresearchgate.net

Acid Chloride Synthesis: The carboxylic acid can be activated by conversion to the more reactive acid chloride. This is commonly accomplished by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-(butylamino)pyrimidine-4-carbonyl chloride is a highly reactive intermediate that readily reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.

| Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH), cat. H₂SO₄, heat | 6-(Butylamino)pyrimidine-4-carboxylate ester | organic-chemistry.orgmasterorganicchemistry.com |

| Esterification (Steglich) | Alcohol (R'-OH), DCC, DMAP | 6-(Butylamino)pyrimidine-4-carboxylate ester | orgsyn.org |

| Amide Formation | Amine (R'R''NH), HATU, DIPEA, DMF | 6-(Butylamino)pyrimidine-4-carboxamide | nih.gov |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | 6-(Butylamino)pyrimidine-4-carbonyl chloride | nih.gov |

Further modifications of the carboxylic acid group include its reduction to a primary alcohol or conversion to a carboxylic anhydride (B1165640).

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, (6-(butylamino)pyrimidin-4-yl)methanol. This transformation requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, typically used in an ethereal solvent like tetrahydrofuran (B95107) (THF) followed by an aqueous workup. chemguide.co.uklibretexts.org Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids directly. chemistrysteps.com Other methods, such as reduction with borane (B79455) (BH₃) or catalytic hydrosilylation, also provide efficient pathways to the corresponding primary alcohol. chemistrysteps.comnih.gov

Oxidation to Anhydrides: While less common for derivatization, the carboxylic acid can be converted to a symmetric anhydride. This is typically achieved by reacting two equivalents of the carboxylic acid with a strong dehydrating agent or by reacting the carboxylic acid with its corresponding acid chloride. Treatment with trifluoroacetic anhydride is another method to form interchain anhydrides from carboxylic acids. harvard.edu

| Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Reduction to Alcohol | 1. LiAlH₄, THF; 2. H₃O⁺ workup | (6-(Butylamino)pyrimidin-4-yl)methanol | chemguide.co.uklibretexts.org |

| Reduction to Alcohol | Borane (BH₃·THF), followed by workup | (6-(Butylamino)pyrimidin-4-yl)methanol | chemistrysteps.com |

| Anhydride Formation | Dehydrating agent (e.g., P₂O₅) or reaction with the corresponding acid chloride | Bis(6-(butylamino)pyrimidine-4-carboxylic) anhydride | harvard.edu |

Transformations Involving the Butylamino Moiety

The secondary amine of the butylamino group provides another site for diversification through reactions at the nitrogen atom.

N-Alkylation: The hydrogen atom on the secondary amine can be replaced with an alkyl group through N-alkylation. This reaction is typically performed by treating the substrate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the amine. ias.ac.in This results in the formation of a tertiary amine, 6-(N-alkyl-N-butylamino)pyrimidine-4-carboxylic acid. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for N-alkylation. rsc.org

N-Acylation: N-acylation involves the introduction of an acyl group onto the nitrogen atom, forming a tertiary amide. This is readily achieved by reacting the parent compound with an acyl chloride or a carboxylic anhydride in the presence of a base like triethylamine (B128534) or pyridine (B92270). researchgate.net This reaction is generally high-yielding and allows for the introduction of a wide variety of acyl substituents.

| Transformation | Reagents and Conditions | Product Class | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R'-X), Base (e.g., K₂CO₃) | 6-(N-Alkyl-N-butylamino)pyrimidine-4-carboxylic acid | ias.ac.in |

| N-Acylation | Acyl chloride (R'-COCl) or Anhydride ((R'CO)₂O), Base (e.g., Et₃N) | 6-(N-Acyl-N-butylamino)pyrimidine-4-carboxylic acid | researchgate.net |

Beyond simple alkylation and acylation, the secondary amine can participate in other derivatization reactions to form ureas, sulfonamides, and other functionalities.

Urea (B33335) Formation: Reaction with an isocyanate (R'-N=C=O) leads to the formation of a substituted urea derivative. This reaction proceeds readily without the need for a catalyst.

Sulfonamide Formation: Treatment with a sulfonyl chloride (R'-SO₂Cl) in the presence of a base like pyridine results in the formation of a stable sulfonamide. This modification significantly alters the electronic and steric properties of the substituent.

| Transformation | Reagents and Conditions | Product Class | Reference |

|---|---|---|---|

| Urea Formation | Isocyanate (R'-NCO) | N-butyl-N-(4-carboxy-pyrimidin-6-yl)urea derivative | General Reaction |

| Sulfonamide Formation | Sulfonyl chloride (R'-SO₂Cl), Base (e.g., Pyridine) | N-butyl-N-(4-carboxy-pyrimidin-6-yl)sulfonamide derivative | General Reaction |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring itself can undergo substitution reactions, although its reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): Pyrimidine is an electron-deficient heterocycle, which makes it inherently unreactive towards electrophilic aromatic substitution. total-synthesis.com However, the reactivity of the ring in 6-(butylamino)pyrimidine-4-carboxylic acid is modulated by its two substituents. The butylamino group at C6 is a powerful electron-donating group, which activates the ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions (C5 and C2, respectively). total-synthesis.com Conversely, the carboxylic acid group at C4 is an electron-withdrawing group, which deactivates the ring and directs to the meta position (C2 and C6).

The net effect is a complex interplay of these directing effects. The C5 position is the most likely site for electrophilic attack, as it is ortho to the strongly activating amino group and meta to the deactivating carboxylic acid group. However, even with the activating influence of the amino group, forcing conditions are often required for reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring. youtube.commdpi.com While this compound itself does not possess a good leaving group, SNAr chemistry is highly relevant to its synthesis and potential further modification. For instance, the butylamino group is often installed via an SNAr reaction, where butylamine (B146782) displaces a halogen (typically chlorine) from a precursor like 6-chloropyrimidine-4-carboxylic acid. nih.govmdpi.com If a halogen were to be introduced at the C2 or C5 position of the ring, it would serve as an excellent site for subsequent displacement by various nucleophiles (e.g., amines, alkoxides, thiolates), further expanding the chemical diversity of the scaffold. mdpi.com

Direct Functionalization of the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient, which generally renders it resistant to classical electrophilic aromatic substitution. However, the presence of the electron-donating butylamino group at the C6 position significantly modulates the electronic properties of the ring, making direct functionalization at the C5 position more feasible. This position is electronically activated by the C6-amino group and is the most common site for electrophilic attack and modern C-H functionalization reactions on this type of scaffold.

Recent advances in transition-metal catalysis have provided powerful tools for the direct C-H functionalization of heteroaromatic compounds. Palladium-catalyzed reactions, in particular, have been shown to be effective for the C5-arylation and olefination of N-alkyl-2-aminopyrimidines. rsc.org It is anticipated that this compound would undergo similar transformations. The amino group can act as an endogenous directing group, facilitating the regioselective formation of a C-C bond at the C5 position.

Table 1: Representative Conditions for Palladium-Catalyzed C5-Arylation of Aminopyrimidines

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Dioxane | 120 | 85 | researchgate.net |

| 2 | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ | XPhos | K₃PO₄ | DMA | 165 | 78 | researchgate.net |

| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 110 | 92 | rsc.org |

While direct halogenation or nitration of the specific title compound is not extensively documented, the general reactivity patterns of similar pyrimidines suggest that such transformations would occur preferentially at the C5 position. The choice of reagents and reaction conditions would be critical to avoid side reactions involving the amino and carboxylic acid groups. For instance, strong acidic conditions typically used for nitration could lead to protonation of the pyrimidine nitrogens, further deactivating the ring. Therefore, milder nitrating agents or protective group strategies might be necessary.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. In the case of this compound, both the butylamino and the carboxylic acid functionalities (or derivatives thereof) have the potential to act as DMGs, directing metalation to the C5 position.

The primary challenge in applying DoM to this molecule is the presence of acidic protons on the carboxylic acid and the secondary amine. These protons would be readily abstracted by strong organolithium bases like n-butyllithium or lithium diisopropylamide (LDA), consuming the reagent and preventing C-H activation. unito.it This issue can be overcome through several strategies:

Protection: The carboxylic acid can be converted to an ester or, more effectively for DoM, a tertiary amide (e.g., a Weinreb amide or a N,N-diethylamide), which is a potent DMG. rsc.org The amino group could be protected with a removable group that is stable to the basic conditions.

Excess Base: Using multiple equivalents of the organolithium reagent can deprotonate the acidic N-H and O-H protons first, followed by the intended C-H abstraction at the C5 position.

Hindered Bases: The use of sterically hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can sometimes selectively deprotonate the desired C-H bond over more acidic but sterically encumbered N-H or O-H protons. researchgate.net

Once the C5-lithiated species is generated, it can be quenched with a wide variety of electrophiles to introduce new functional groups, as illustrated in the table below. Although specific examples for the title compound are scarce, the principles are well-established for other heterocyclic systems. harvard.eduresearchgate.net

Table 2: Potential Electrophiles for Quenching C5-Lithiated Pyrimidine Intermediates

| Electrophile | Introduced Functional Group |

| D₂O | Deuterium |

| I₂ | Iodine |

| (CH₃)₃SiCl | Trimethylsilyl |

| CO₂ | Carboxylic acid |

| DMF | Formyl |

| Aldehydes/Ketones | Hydroxyalkyl |

| Alkyl halides | Alkyl |

Heterocycle Annulation and Ring Expansions/Contractions Involving the Pyrimidine Moiety

The inherent functionality of this compound makes it an excellent starting material for the construction of fused heterocyclic systems, a process known as heterocycle annulation. The 6-amino group, in particular, serves as a versatile handle for building new rings onto the pyrimidine core. For example, condensation reactions with various bifunctional reagents can lead to the formation of important bicyclic systems like pyrimido[4,5-d]pyrimidines and pyrimido[4,5-b]quinolines, which are scaffolds of significant interest in medicinal chemistry. researchgate.netdntb.gov.uabohrium.comnih.govnih.govrsc.org

One common approach involves the reaction of the 6-amino group with reagents that can subsequently cyclize onto the C5 position of the pyrimidine ring. Multicomponent reactions, such as the Biginelli-type or Hantzsch-like reactions, using 6-aminouracil (B15529) analogs (structurally related to the title compound) have been widely employed to construct these fused systems. nih.govnih.gov

Table 3: Examples of Heterocycle Annulation Reactions Starting from 6-Aminopyrimidines

| Starting Pyrimidine | Reagents | Fused Product | Reference |

| 6-Aminouracil | Aryl aldehyde, Dimedone | Pyrimido[4,5-b]quinoline | nih.gov |

| 6-Amino-1,3-dimethyluracil | Isothiocyanate, Aryl halide | Pyrimido[4,5-d]pyrimidine | rsc.org |

| 6-Aminothiouracil | Formaldehyde, Amine | Pyrimido[4,5-d]pyrimidine | researchgate.net |

Beyond annulation, the pyrimidine ring itself can undergo transformations that alter its size. Ring expansion and ring contraction reactions, while less common for this specific scaffold, represent advanced derivatization strategies. For instance, photochemical reactions of certain pyrimidine derivatives are known to induce skeletal rearrangements. The photolysis of 6-azido-1,3-dimethyluracils in the presence of amines has been shown to cause a ring expansion, yielding 1,3,5-triazepine derivatives. rsc.org Conversely, irradiation of the same starting material in water can lead to a ring contraction, affording a hydantoin (B18101) ring system. rsc.org Another example involves the photochemical ring contraction of a pyrimidinone into an imidazolinone. researchgate.net These examples highlight the potential for transforming the pyrimidine core of this compound into novel heterocyclic frameworks under specific reaction conditions.

Vi. Supramolecular Chemistry and Coordination Aspects of 6 Butylamino Pyrimidine 4 Carboxylic Acid

Hydrogen Bonding Networks and Crystal Engineering

The study of intermolecular interactions is fundamental to crystal engineering, which focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. The functional groups present in 6-(butylamino)pyrimidine-4-carboxylic acid play a crucial role in directing the formation of predictable supramolecular structures.

The carboxylic acid and butylamino groups are pivotal in forming robust hydrogen-bonding networks. The carboxylic acid moiety can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). This duality allows for the formation of common supramolecular synthons, such as the carboxylic acid dimer.

The butylamino group primarily functions as a hydrogen bond donor through its N-H group. The pyrimidine (B1678525) ring itself, with its nitrogen atoms, acts as a hydrogen bond acceptor. The interplay between these groups leads to the formation of complex and stable hydrogen-bonded architectures. For instance, the interaction between the carboxylic acid of one molecule and the pyrimidine nitrogen of another is a frequently observed and reliable interaction in crystal engineering. researchgate.netresearchgate.netbohrium.com

The presence of both an acidic (carboxylic acid) and a basic (amino-pyrimidine) site within the same molecule allows this compound to form salts and cocrystals. researchgate.netmdpi.com The formation of a salt versus a cocrystal is often predicted by the difference in pKa values (ΔpKa) between the acidic and basic components.

When reacted with other acidic or basic co-formers, this compound can form a variety of supramolecular assemblies. For example, with a stronger acid, the pyrimidine nitrogen is likely to be protonated, forming a salt. Conversely, with a suitable co-former, it can form cocrystals where the integrity of the individual molecules is maintained, and they are connected through non-covalent interactions. bohrium.com

Table 1: Potential Supramolecular Synthons involving this compound Note: This table is illustrative and based on the expected interactions of the functional groups.

| Interacting Groups | Synthon Type | Hydrogen Bond Pattern |

| Carboxylic Acid - Carboxylic Acid | Homosynthon | R2(2)(8) ring |

| Carboxylic Acid - Pyrimidine N | Heterosynthon | Chain |

| Butylamino N-H - Carboxylic Acid O | Heterosynthon | Chain/Dimer |

| Butylamino N-H - Pyrimidine N | Heterosynthon | Dimer |

Metal Coordination Chemistry

The field of coordination chemistry explores the formation of compounds containing a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. This compound is an excellent candidate for a ligand due to the presence of multiple potential coordination sites.

Pyrimidine-4-carboxylic acids are versatile ligands in the design of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group can all coordinate to metal centers. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH, temperature, solvent), and the presence of other substituents on the pyrimidine ring. ajol.info

The butylamino group at the 6-position can influence the electronic properties of the pyrimidine ring through an inductive effect, which in turn can affect the coordination strength of the pyrimidine nitrogens. Steric hindrance from the butyl group might also play a role in dictating the geometry of the resulting metal complex.

Metal complexes of this compound can be synthesized by reacting the ligand with a metal salt in a suitable solvent, often under hydrothermal or solvothermal conditions. researchgate.net The resulting complexes can be characterized by a variety of techniques to determine their structure and properties.

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the metal complexes. researchgate.net Spectroscopic techniques such as FT-IR can confirm the coordination of the ligand to the metal by observing shifts in the characteristic vibrational frequencies of the carboxylic acid and pyrimidine groups. ekb.eg UV-Vis spectroscopy can provide information about the electronic transitions within the complex. sapub.org Thermal analysis techniques like TGA can be used to assess the thermal stability of the complexes. mdpi.com

The pyrimidine and carboxylate groups of this compound can adopt several coordination modes, leading to a variety of structural dimensionalities in the resulting metal complexes, from discrete molecules (0D) to chains (1D), layers (2D), and frameworks (3D). nih.gov

The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. researchgate.net The pyrimidine ring can coordinate through one or both of its nitrogen atoms. The combination of these coordination modes allows for the construction of complex and diverse metal-organic architectures.

Table 2: Plausible Coordination Modes of this compound Note: This table is illustrative and based on the known coordination chemistry of similar pyrimidine-4-carboxylic acid ligands.

| Coordinating Moiety | Coordination Mode | Resulting Structure Type |

| Carboxylate | Monodentate | Discrete complexes, 1D chains |

| Carboxylate | Bidentate Chelating | Discrete complexes |

| Carboxylate | Bidentate Bridging | 1D, 2D, or 3D polymers |

| Pyrimidine Nitrogen | Monodentate | Discrete complexes, 1D chains |

| Pyrimidine & Carboxylate | Chelating | Discrete complexes, polymers |

| Pyrimidine & Carboxylate | Bridging | 1D, 2D, or 3D polymers |

Applications in Metal-Organic Frameworks (MOFs) Research

Information regarding the use of this compound as a ligand in the synthesis or study of Metal-Organic Frameworks is not present in the current body of scientific literature based on the conducted research.